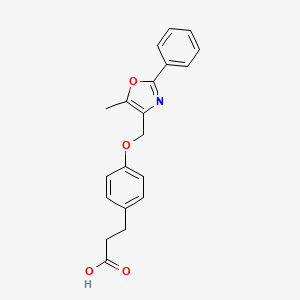

GPR40 agonist 6

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILYIQBHXIHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR40 Agonist Mechanism of Action on Pancreatic Beta Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Predominantly expressed in pancreatic beta cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent potentiation of insulin (B600854) secretion. This mechanism offers the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over traditional insulin secretagogues. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the action of GPR40 agonists on pancreatic beta cells.

Core Mechanism of Action: Gαq-Mediated Signaling Cascade

The principal mechanism by which GPR40 agonists enhance insulin secretion is through the activation of the Gαq/11 signaling pathway.[1][2][3] This cascade is initiated upon agonist binding to GPR40 on the beta cell membrane and proceeds through a series of well-defined intracellular events.

Signaling Pathway:

-

Agonist Binding and G-Protein Activation: GPR40 agonists, mimicking the action of endogenous FFAs, bind to and activate the GPR40 receptor.[4] This conformational change facilitates the coupling and activation of the heterotrimeric G-protein subunit Gαq/11.[1][3]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][3]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][5][6] This initial Ca2+ release is a critical step in the signaling cascade.

-

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores activates stromal interaction molecule 1 (STIM1), which in turn opens Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+, a process known as store-operated calcium entry (SOCE).[6]

-

Potentiation of Insulin Exocytosis: The resulting elevation in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[4] This action potentiates the primary glucose-stimulated insulin secretion (GSIS) pathway.

The Role of Glucose Dependence

A crucial feature of GPR40-mediated insulin secretion is its dependence on ambient glucose levels.[4][7] GPR40 agonists do not stimulate insulin release at basal or low glucose concentrations, thereby minimizing the risk of hypoglycemia.[4] The potentiation of insulin secretion occurs only when glucose levels are elevated. This is because the initial steps of glucose metabolism within the beta cell, leading to an increased ATP/ADP ratio and subsequent membrane depolarization, are prerequisites for the full effect of the GPR40-induced calcium signal on insulin exocytosis.

Alternative Signaling Pathway: Gαs and cAMP

While the Gαq pathway is considered the primary mechanism, some evidence suggests that certain GPR40 agonists, particularly a class known as AgoPAMs (Agonist-Positive Allosteric Modulators), may also engage the Gαs signaling pathway.[8][9]

Gαs Signaling:

-

Activation: Binding of these specific agonists to GPR40 can lead to the activation of Gαs.

-

cAMP Production: Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

-

Insulin Secretion: Elevated cAMP levels can further potentiate insulin secretion, often in synergy with the Ca2+ signal from the Gαq pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of GPR40 agonists in modulating glucose homeostasis and insulin secretion has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Effects of GPR40 Agonist CNX-011-67

| Parameter | Condition | Result | Reference |

| Cytoplasmic Calcium Level | CHOK1 cells over-expressing mouse GPR40 + 1 µM CNX-011-67 | 9187 AFU vs 5967 AFU (control) | [10] |

| Cytoplasmic Calcium Level | CHOK1 cells + 1 µM CNX-011-67 | No significant increase | [10] |

Table 2: Clinical Efficacy of TAK-875 in Patients with Type 2 Diabetes (2-week treatment)

| Parameter | TAK-875 100 mg vs. Placebo | TAK-875 400 mg vs. Placebo | Reference |

| Plasma Glucose AUC(0-3h) during OGTT | -8.12 ± 1.49 mmol·h/l (p < 0.0001) | -12.98 ± 1.48 mmol·h/l (p < 0.0001) | [11] |

| 2h Plasma Glucose during OGTT | -3.21 ± 0.71 mmol/l (p < 0.0001) | -4.95 ± 0.71 mmol/l (p < 0.0001) | [11] |

| Insulin AUC(0-3h) during OGTT | +31.49 ± 12.20 µIU·h/ml (p < 0.05) | +34.68 ± 12.16 µIU·h/ml (p < 0.01) | [11] |

| Change in Fasting Plasma Glucose | -1.88 ± 0.27 mmol/l (p < 0.0001) | -2.37 ± 0.27 mmol/l (p < 0.0001) | [11] |

Experimental Protocols

The investigation of GPR40 agonist mechanisms relies on a variety of established in vitro and in vivo experimental models and assays.

In Vitro Studies

-

Cell Lines: Pancreatic beta cell lines such as MIN6, INS-1E, and NIT1 are commonly used.[10][12] Non-pancreatic cell lines like CHO-K1 or HEK293 transiently or stably expressing the GPR40 receptor are employed to study specific receptor-mediated signaling events in isolation.[10]

-

Insulin Secretion Assays:

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice, rats) by collagenase digestion.

-

Pre-incubation: Islets are pre-incubated in a buffer with low glucose (e.g., 1-3 mmol/l) for a defined period (e.g., 30 minutes).

-

Stimulation: Islets are then incubated with varying concentrations of glucose (basal and stimulatory) in the presence or absence of the GPR40 agonist for a specified time (e.g., 1 hour).

-

Quantification: Insulin released into the supernatant is measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Intracellular Calcium Measurement:

-

Cell Loading: Beta cells or isolated islets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2AM or Fluo-4.

-

Imaging: Changes in intracellular calcium concentration are monitored using fluorescence microscopy (epifluorescence or confocal) or a plate reader-based system.[13] The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) is used to quantify calcium levels.

-

In Vivo Studies

-

Animal Models:

-

GPR40 Knockout (KO) Mice: These mice are used to confirm that the effects of FFAs and GPR40 agonists are indeed mediated by the receptor. Studies have shown that GPR40 KO mice have reduced insulin secretory responses to fatty acids.[14]

-

GPR40 Transgenic Mice: Mice overexpressing GPR40 in their beta cells have been shown to exhibit improved glucose tolerance and augmented insulin secretion.[1]

-

Diabetic Animal Models: Rodent models of type 2 diabetes (e.g., KK mice) are used to evaluate the therapeutic potential of GPR40 agonists in a disease context.[1]

-

-

Oral Glucose Tolerance Test (OGTT):

-

Fasting: Animals are fasted overnight.

-

Drug Administration: The GPR40 agonist or vehicle is administered orally.

-

Glucose Challenge: A bolus of glucose is given orally after a specific time.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose and insulin levels.

-

Conclusion and Future Directions

The mechanism of action of GPR40 agonists on pancreatic beta cells is well-characterized, primarily involving the Gαq-PLC-Ca2+ signaling pathway to potentiate glucose-stimulated insulin secretion. This glucose-dependent action makes GPR40 an attractive target for the development of novel anti-diabetic drugs with a low risk of hypoglycemia. While some clinical candidates have faced challenges related to off-target effects, the fundamental mechanism remains a promising avenue for therapeutic intervention in type 2 diabetes.[7] Future research may focus on developing agonists with improved selectivity and safety profiles, as well as further elucidating the potential role of biased agonism and the Gαs/cAMP pathway in fine-tuning the insulinotropic effects of this receptor class.

References

- 1. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GPR40 Agonist 6

Audience: Researchers, scientists, and drug development professionals Topic: GPR40 Agonist 6 Structure-Activity Relationship (SAR) Studies

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1] Its activation by medium- to long-chain fatty acids amplifies glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][3] This glucose-dependent mechanism offers a significant advantage over other insulin secretagogues by minimizing the risk of hypoglycemia.[4] This guide focuses on the structure-activity relationship (SAR) studies of a key spiropiperidine scaffold, identified as compound 6, which served as a foundational seed molecule for the development of potent and selective GPR40 agonists.[5]

The GPR40 Signaling Pathway

GPR40 activation primarily initiates a Gαq-mediated signaling cascade.[6][7] Ligand binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] The resulting increase in intracellular Ca2+ is a key event that enhances insulin secretion in a glucose-dependent manner.[2][6]

Interestingly, studies have revealed that GPR40 can also signal through a Gαs-mediated pathway, leading to the production of cyclic AMP (cAMP), particularly in response to certain synthetic agonists.[8][9] This dual signaling capability (Gq and Gs) is associated with robust incretin (B1656795) (GLP-1 and GIP) secretion from intestinal cells.[8][9] Furthermore, agonist binding can induce β-arrestin recruitment, a non-G-protein mediated pathway, which has been found to be a critical predictor of in vivo efficacy.[5]

References

- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel GPR40 (FFAR1) Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3][4][5] Its natural ligands are medium to long-chain free fatty acids (FFAs).[6] Upon activation, GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells.[7][8] A key advantage of targeting GPR40 is its glucose-dependent mechanism, which significantly reduces the risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[3][9][10]

Initial drug development efforts focused on partial agonists. However, a newer class of compounds, known as full agonists or ago-allosteric modulators (AgoPAMs), have demonstrated superior efficacy.[3][9] These molecules not only stimulate insulin secretion directly but also promote the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut, offering a multi-faceted approach to glycemic control.[3][9][11] This guide provides an in-depth overview of the signaling pathways, discovery, synthesis, and structure-activity relationships of novel GPR40 agonists.

GPR40 Signaling Pathways

GPR40 activation initiates downstream signaling through the coupling of distinct G-proteins, primarily Gαq and Gαs. This dual mechanism is particularly prominent with full agonists and AgoPAMs, leading to a more robust therapeutic effect.[5]

-

Gαq Pathway: Activation of the Gαq pathway is the primary mechanism for both partial and full agonists. It stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][12] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ concentration is a critical step for insulin granule exocytosis.[2][6]

-

Gαs Pathway: Full agonists and AgoPAMs can also engage the Gαs pathway. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels further enhance insulin secretion and are crucial for stimulating the release of incretin hormones (GLP-1, GIP) from intestinal L-cells.

References

- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 7. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. physoc.org [physoc.org]

GPR40 agonist 6 binding affinity and selectivity profile

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of GPR40 Agonist Compound 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and selectivity profile of GPR40 agonist Compound 6 , a key spiropiperidine seed molecule identified in the development of potent and selective GPR40 agonists for the treatment of type 2 diabetes mellitus.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for Compound 6, providing insights into its potency and physicochemical properties.

| Parameter | Value | Species/Assay Condition | Reference |

| hGPR40 Binding Affinity (K D i) | 160 nM | Human, competitive radioligand binding assay | [3] |

| hGPR40 Ca D 2+ D Flux (EC D 50 D ) | 560 nM | Human, HEK293 cells | [3] |

| hGPR40 β-arrestin Recruitment (EC D 50 D ) | 230 nM | Human | [3] |

| Dissociation Rate Constant (k D off D ) | 0.0866 min D -1 D | [1] | |

| Calculated Log P (ClogP) | 3.3 | [1] |

Selectivity Profile

Compound 6 has demonstrated selectivity against Peroxisome Proliferator-Activated Receptors (PPARs).[1][3] The development program for this series of compounds focused on minimizing PPAR activity to reduce the risk of associated side effects.[2] Compounds within this chemical class were found to be highly selective when tested against broader panels of G-protein coupled receptors (GPCRs).[3] While specific screening data for Compound 6 against a wide panel of receptors is not publicly available, the lead compounds emerging from this series, such as LY2881835, have shown high selectivity against other closely related fatty acid receptors like GPR43 and GPR120.[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[5][6][7]

Objective: To determine the inhibitory constant (K D i D ) of Compound 6 for the human GPR40 receptor.

Materials:

-

Membranes from cells overexpressing human GPR40.

-

Radioligand (e.g., [ D 3 D H]-TAK-875 or another suitable GPR40-specific radioligand).[4]

-

Test compound (Compound 6).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl D 2 D , 0.1 mM EDTA, pH 7.4).[6]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Cell membranes expressing hGPR40 are prepared and protein concentration is determined.[6]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer.

-

A fixed concentration of radioligand.

-

Increasing concentrations of the unlabeled test compound (Compound 6).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC D 50 D ) is determined. The K D i D value is then calculated from the IC D 50 D using the Cheng-Prusoff equation: K D i D = IC D 50 D / (1 + [L]/K D d D ), where [L] is the concentration of the radioligand and K D d D is its dissociation constant.[4]

β-Arrestin Recruitment Assay

This cell-based functional assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G-protein independent signaling and receptor desensitization.[8][9]

Objective: To determine the potency (EC D 50 D ) of Compound 6 in inducing β-arrestin recruitment to the human GPR40 receptor.

Materials:

-

A stable cell line co-expressing human GPR40 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® technology).[8]

-

Cell culture medium and reagents.

-

Test compound (Compound 6).

-

Assay plates (e.g., 384-well white, solid bottom).

-

Chemiluminescent substrate.

Procedure:

-

Cell Plating: Seed the engineered cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.[4]

-

Compound Addition: Prepare serial dilutions of Compound 6 in assay buffer and add them to the respective wells of the assay plate.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the chemiluminescent substrate to each well according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation at room temperature, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The resulting data are plotted as a dose-response curve, and the EC D 50 D value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression model.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like Compound 6 initiates a cascade of intracellular events, primarily through the G D q/11 D pathway, leading to insulin (B600854) secretion. In addition to G-protein dependent signaling, GPR40 activation also triggers β-arrestin recruitment.[3][10]

References

- 1. benchchem.com [benchchem.com]

- 2. multispaninc.com [multispaninc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 10. GPR40 - Proteopedia, life in 3D [proteopedia.org]

Downstream Signaling Pathways Activated by GPR40 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][4][5] Synthetic GPR40 agonists mimic the action of these endogenous ligands to enhance glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues.[2][5] This guide provides an in-depth overview of the core downstream signaling pathways activated by GPR40 agonists. While this document will refer to the signaling of "GPR40 agonist 6," it will draw upon the well-characterized mechanisms of several known GPR40 agonists as a representative model.

Core Signaling Pathways in Pancreatic β-Cells

Activation of GPR40 in pancreatic β-cells by an agonist initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.[2][6][7] This pathway is central to the potentiation of insulin secretion.

Gαq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway activated by GPR40 agonists involves the coupling to the Gαq/11 G-protein subunit.[2][3][6] This leads to the activation of phospholipase C (PLC).[2][3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][3][6] This initial rise in intracellular calcium is a critical step. Furthermore, GPR40 activation can also lead to the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.[3][8] The combined effect is a significant increase in cytosolic Ca2+ concentration, which is a primary trigger for the exocytosis of insulin-containing granules.[3][5]

-

DAG and PKC Activation : DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane and activates protein kinase C (PKC).[3][9] Activated PKC can then phosphorylate various downstream targets involved in the insulin secretion machinery, further potentiating the release of insulin.[3][9]

Some evidence also suggests a potential role for GPR40 in activating NADPH oxidase, leading to the production of reactive oxygen species (ROS) that may act as signaling molecules in the β-cell.[8][9]

ERK1/2 Activation

Activation of GPR40 has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10][11][12] While the precise role of ERK1/2 activation in GPR40-mediated insulin secretion is still under investigation, it is thought to be more involved in promoting β-cell proliferation and survival, offering a protective effect against lipotoxicity, rather than directly stimulating insulin secretion.[11][12]

Signaling in Enteroendocrine Cells and Incretin (B1656795) Effect

GPR40 is also expressed in enteroendocrine cells (L-cells and K-cells) of the gastrointestinal tract.[4][13] Activation of GPR40 in these cells stimulates the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These incretins then act on their respective receptors on pancreatic β-cells to further enhance glucose-dependent insulin secretion.[13] This dual mechanism of action—direct stimulation of β-cells and indirect stimulation via incretin release—contributes to the overall glucose-lowering effect of GPR40 agonists.[13]

Interestingly, some GPR40 agonists exhibit biased agonism, where they can couple to both Gαq and Gαs G-protein subunits in enteroendocrine cells.[13][14][15] The activation of the Gαs pathway leads to an increase in intracellular cyclic AMP (cAMP), which is a potent stimulus for incretin secretion.[14][15][16]

Quantitative Data for Representative GPR40 Agonists

The following table summarizes the in vitro activity of several well-characterized GPR40 agonists. This data is provided to give a comparative context for the potency of such compounds.

| Agonist | Assay Type | Cell Line | EC50 | Reference |

| TAK-875 | Aequorin | CHO-hGPR40 | 72 nM | [2] |

| AMG 837 | Calcium Flux | HEK293-hGPR40 | 26 nM | [17] |

| GW9508 | Calcium Flux | MIN6 cells | ~100 nM | [3] |

| Compound 6 | Aequorin | CHO-hGPR40 | 0.035 µM | [18] |

| Compound 6 | IP3 Accumulation | A9-hGPR40 | 0.040 µM | [18] |

| AM-1638 | IP Turnover | COS7 | Potent Gq/Gs agonist | [15] |

| AM-5262 | IP Turnover | COS7 | Potent Gq/Gs agonist | [15] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GPR40 agonist to increase intracellular calcium concentrations.

-

Cell Culture : Human Embryonic Kidney (HEK293) cells stably overexpressing human GPR40 are plated in 384-well microtiter plates.[19]

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition : The GPR40 agonist is added to the wells at various concentrations.

-

Signal Detection : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

-

Data Analysis : The EC50 value is calculated from the dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of a stable metabolite of IP3, providing a measure of PLC activation.

-

Cell Culture : CHO or A9 cells stably expressing human GPR40 are cultured in multi-well plates.[18]

-

Cell Stimulation : Cells are incubated with the GPR40 agonist in the presence of LiCl (which inhibits the degradation of IP1).

-

Cell Lysis : After the incubation period, the cells are lysed.

-

Detection : The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often based on homogenous time-resolved fluorescence (HTRF).

-

Data Analysis : EC50 values are determined by plotting the IP1 concentration against the agonist concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of a GPR40 agonist on insulin secretion from pancreatic islets or β-cell lines.

-

Islet Isolation : Pancreatic islets are isolated from mice or rats.[20] Alternatively, an insulin-secreting cell line like MIN6 or INS-1E can be used.[3][12]

-

Pre-incubation : Islets or cells are pre-incubated in a low-glucose buffer.

-

Stimulation : The islets or cells are then incubated in a buffer containing low glucose, high glucose, or high glucose plus the GPR40 agonist.

-

Sample Collection : The supernatant is collected after the stimulation period.

-

Insulin Measurement : The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis : The fold-increase in insulin secretion in the presence of the agonist compared to high glucose alone is calculated.

Visualizations

GPR40 Signaling in Pancreatic β-Cells

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 14. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GPR40 Agonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GPR40 agonist 6, a compound identified as a selective free fatty acid receptor 1 (FFAR1/GPR40) agonist. This document details its functional potency in cell-based assays, provides methodologies for key experiments, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the available quantitative data for this compound, also referred to as "spiropiperidine seed molecule 6" or "Compound 7a".

| Assay Type | Parameter | Value | Cell Line | Source |

| Calcium Mobilization (FLIPR) | EC50 | 180 nM | HEK293 | Journal of Medicinal Chemistry[1] |

| Calcium Mobilization (FLIPR) | EC50 | 58 nM (0.058 µM) | CHO | MedchemExpress[2] |

| Glucose-Dependent Insulin (B600854) Secretion (GDIS) | Activity | Inactive | Not specified | Journal of Medicinal Chemistry[1] |

| Cytochrome P450 Inhibition | IC50 | > 5 µM for 1A2, 2C9, 2C19, 2D6, 3A4 | Not specified | MedchemExpress[2] |

Note: The discrepancy in EC50 values for the calcium mobilization assay may be attributable to different experimental conditions, such as the cell line used and the presence or absence of serum albumin in the assay buffer.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating GPR40 agonists.[3][4]

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound to the GPR40 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human GPR40.

-

Radioligand: [³H]-TAK-875 or another suitable GPR40-specific radioligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of a non-radiolabeled GPR40 agonist (for non-specific binding), or the test compound.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate intracellular calcium release upon binding to the GPR40 receptor, which is coupled to the Gαq signaling pathway.[3][5]

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing human GPR40.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Probenecid (optional, to prevent dye extrusion).

-

Test Compound: this compound.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

-

Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Dependent Insulin Secretion (GDIS) Assay

This assay assesses the primary therapeutic function of a GPR40 agonist: its ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.

Materials:

-

Cell Line: MIN6 mouse insulinoma cells or isolated pancreatic islets.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

-

Krebs-Ringer Bicarbonate Buffer (KRB): Supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).

-

Test Compound: this compound.

-

Insulin ELISA kit.

Procedure:

-

Cell Seeding: Plate MIN6 cells or islets and culture for 24-48 hours.

-

Pre-incubation: Wash the cells with KRB containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Incubation: Aspirate the pre-incubation buffer and add fresh KRB containing either low or high glucose, with or without serial dilutions of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the agonist at high glucose to the amount secreted at high glucose alone to determine the fold-increase in insulin secretion.

Mandatory Visualization

The following diagrams illustrate the GPR40 signaling pathway and the experimental workflows for the in vitro characterization of this compound.

Caption: GPR40 signaling pathway activated by Agonist 6.

Caption: Experimental workflow for in vitro characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

GPR40 Agonist 6: A Deep Dive into its Role in Glucose Homeostasis

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of GPR40 agonist 6, also identified as Compound 7a in scientific literature, and its role in the regulation of glucose homeostasis. Given the limited publicly available data on this compound, this guide supplements its profile with extensive data from the well-characterized GPR40 agonist, Fasiglifam (TAK-875), to provide a thorough understanding of the therapeutic potential and mechanistic framework of this class of compounds.

Introduction to GPR40 (FFAR1) and its Role in Glucose Metabolism

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3][4] This activation plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[4]

The key therapeutic advantage of GPR40 agonists lies in their glucose-dependent mechanism of action.[3] Unlike other insulin secretagogues such as sulfonylureas, GPR40 agonists stimulate insulin release only in the presence of elevated blood glucose levels. This intrinsic safety feature significantly reduces the risk of hypoglycemia, a major concern with many current diabetes therapies.[5]

This compound (Compound 7a)

This compound (Compound 7a) is a potent and selective agonist of the GPR40 receptor.[6] Its discovery as part of a series of phenoxymethyl (B101242) 1,3-oxazoles and 1,2,4-oxadiazoles highlights the ongoing efforts to develop novel chemical entities with optimized pharmacological profiles for the treatment of type 2 diabetes.[7]

Chemical Structure

The chemical structure of this compound (Compound 7a) is presented below.

-

Systematic Name: 3-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)phenyl)propanoic acid

-

Molecular Formula: C₂₀H₁₉NO₄

-

Molecular Weight: 337.37 g/mol

Quantitative Data

The following tables summarize the available quantitative data for this compound and the representative GPR40 agonist, TAK-875.

Table 1: In Vitro Activity of this compound (Compound 7a)

| Parameter | Value | Assay | Reference |

| EC₅₀ | 0.058 µM | Calcium Mobilization | [6] |

Table 2: In Vitro ADME Profile of this compound (Compound 7a)

| Parameter | Value | Conditions | Reference |

| Plasma Protein Binding (Human) | 98.6% | c = 1 µM | [6] |

| Aqueous Solubility (PBS, pH 7.4) | 404 µM | - | [6] |

| Microsomal Stability (Mouse, t₁/₂) | 434 min | c = 2 µM | [6] |

| A-B Permeability (Caco-2) | 15.2 x 10⁻⁶ cm/s | c = 10 µM | [6] |

| CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition | at 5 µM | [6] |

Table 3: In Vitro and In Vivo Efficacy of TAK-875

| Parameter | Value | Model/Assay | Reference |

| EC₅₀ (IP Production) | 72 nM | CHO-hGPR40 cells | [8] |

| Glucose Lowering (AUC₀₋₃ₕ) | -12.98 mmol·h/L | OGTT in T2D patients (400 mg dose) | [5] |

| Insulin Increase (AUC₀₋₃ₕ) | +34.68 µIU·h/mL | OGTT in T2D patients (400 mg dose) | [5] |

| Fasting Plasma Glucose Reduction | -2.37 mmol/L | T2D patients (400 mg dose, 2 weeks) | [5] |

| Glucose AUC Reduction | -37.6% | OGTT in N-STZ-1.5 rats (30 mg/kg) | [9] |

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a cascade of intracellular events, primarily through the Gαq signaling pathway, leading to insulin exocytosis.

Caption: GPR40 agonist-induced signaling cascade leading to insulin secretion.

Experimental Workflow for GPR40 Agonist Evaluation

The evaluation of a novel GPR40 agonist typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.

Caption: A typical experimental workflow for the preclinical evaluation of GPR40 agonists.

Logical Relationship of GPR40 Agonism and Glucose Homeostasis

The activation of GPR40 by an agonist sets in motion a series of physiological events that collectively contribute to improved glucose homeostasis.

Caption: Logical flow from GPR40 agonism to improved glucose homeostasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GPR40 agonists are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of a GPR40 agonist by measuring the increase in intracellular calcium concentration upon receptor activation.

-

Cell Line: HEK293 or CHO cells stably expressing human GPR40.

-

Reagents:

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Test compound (GPR40 agonist) and reference agonist (e.g., linoleic acid).

-

-

Procedure:

-

Cell Plating: Seed GPR40-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

-

Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Static Insulin Secretion Assay from Isolated Islets

This assay assesses the ability of a GPR40 agonist to potentiate glucose-stimulated insulin secretion from primary pancreatic islets.

-

Islets: Isolated islets from rodents or humans.

-

Reagents:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

-

Low glucose KRB (e.g., 2.8 mM glucose).

-

High glucose KRB (e.g., 16.7 mM glucose).

-

Test compound dissolved in an appropriate vehicle (e.g., DMSO).

-

Acid-ethanol solution for insulin extraction.

-

-

Procedure:

-

Islet Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 5-10 islets per replicate) into a multi-well plate. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to allow them to equilibrate.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB (with and without the test compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with high glucose KRB (with and without the test compound) and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Content: After collecting the supernatants, lyse the islets with acid-ethanol to extract the total insulin content.

-

Quantification: Measure the insulin concentration in the supernatants and the islet lysates using an insulin ELISA or radioimmunoassay.

-

Data Analysis: Normalize the secreted insulin to the total insulin content. Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate the effect of a compound on glucose disposal in vivo.

-

Animals: Mice or rats (e.g., C57BL/6 mice or Zucker Diabetic Fatty rats).

-

Reagents:

-

Test compound formulated in a suitable vehicle for oral administration.

-

Glucose solution (e.g., 20% dextrose in water).

-

-

Procedure:

-

Acclimation and Fasting: Acclimate the animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water.

-

Baseline Measurement: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose.

-

Compound Administration: Administer the test compound or vehicle orally via gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose bolus orally (e.g., 2 g/kg body weight).

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

-

Conclusion

GPR40 agonists represent a promising therapeutic strategy for the management of type 2 diabetes, offering robust glucose-lowering effects with a minimal risk of hypoglycemia. This compound (Compound 7a) is a potent and selective modulator of its target with a favorable in vitro ADME profile. While comprehensive in vivo data for this specific compound is not yet widely available, the extensive preclinical and clinical data for representative agonists like TAK-875 strongly support the therapeutic potential of this class of molecules. Further investigation into the in vivo efficacy and long-term safety of novel GPR40 agonists, such as this compound, is warranted to fully elucidate their clinical utility in the treatment of type 2 diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of GPR40 Agonist 6 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Highly expressed in pancreatic β-cells, its activation by endogenous fatty acids or synthetic agonists potentiates glucose-dependent insulin (B600854) secretion (GDIS).[1][3][4] This mechanism offers a potential for glucose control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[5] This technical guide details the preclinical evaluation of a specific GPR40 agonist, designated as compound 6 , a spiropiperidine-based molecule. While demonstrating initial promise in G protein signaling assays, this compound ultimately proved to be inactive in functional in vitro and in vivo assays, highlighting critical aspects of drug-target engagement for GPR40 agonists.[6]

Core Data Summary

The preclinical data for GPR40 agonist 6 is summarized below, with comparative data for an active compound from the same series (Compound 4) to provide context on the structure-activity relationship (SAR).

Table 1: In Vitro Potency and Functional Activity

| Compound | Human GPR40 Ca2+ Mobilization EC50 (nM) | Glucose-Dependent Insulin Secretion (GDIS) in MIN6 Cells | In Vivo Efficacy (Mouse IPGTT ED90, mg/kg) |

| 6 | 180 | - (Inactive) | > 100 |

| 4 | 160 | + (Active) | 29.4 |

Data sourced from Chen et al., 2016.[6]

Table 2: Drug-Target Residence Time and β-Arrestin Recruitment

| Compound | Drug-Target Residence Time (τR) | β-Arrestin Recruitment |

| 6 | < 30 min | Weaker Response |

| Active Agonists | > 30 min | Potent Response |

Data interpretation based on Chen et al., 2016. The study established a correlation between a residence time of over 30 minutes and potent β-arrestin response with in vivo efficacy.[6]

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like compound 6 primarily engages the Gαq/11 signaling cascade. This pathway is crucial for potentiating glucose-stimulated insulin secretion.

Caption: GPR40 agonist-mediated signaling cascade in pancreatic β-cells.

Preclinical Evaluation Workflow for a GPR40 Agonist

The following diagram outlines a typical workflow for the preclinical assessment of a novel GPR40 agonist in rodent models.

Caption: A typical preclinical evaluation workflow for GPR40 agonists.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

-

Objective: To measure the potency of this compound in activating the Gαq pathway, leading to intracellular calcium release.

-

Methodology:

-

Cell Line: A stable cell line co-expressing human GPR40 and a G-protein chimera is used (e.g., CHO or HEK293 cells).

-

Assay Preparation: Cells are plated in 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Preparation: this compound is serially diluted to create a concentration-response curve.

-

Measurement: The cell plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compound dilutions.

-

Data Acquisition: Post-addition, the fluorescence intensity, corresponding to intracellular calcium concentration, is monitored in real-time.

-

Analysis: The peak fluorescence response is plotted against the compound concentration, and an EC50 value is determined using a four-parameter logistic fit.[3]

-

Oral Glucose Tolerance Test (OGTT) in Mice

-

Objective: To evaluate the in vivo efficacy of this compound on improving glucose disposal following an oral glucose challenge.

-

Methodology:

-

Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.[7][8][9] Mice may be normal lean animals or diet-induced obese (DIO) models.[10]

-

Acclimatization and Fasting: Animals are acclimatized for at least one week. Prior to the test, mice are fasted for 4-6 hours or overnight, with free access to water.[7][11]

-

Compound Administration: this compound or vehicle (e.g., 0.25% methylcellulose) is administered via oral gavage at a specific time (e.g., 60 minutes) before the glucose challenge.[10]

-

Baseline Blood Sample (t=0): A small blood sample is collected from the tail vein to measure baseline blood glucose using a glucometer.[7]

-

Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[8][12]

-

Post-Challenge Blood Sampling: Blood glucose levels are measured from tail vein samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose load.[7][11]

-

Data Analysis: Blood glucose concentrations are plotted over time. The Area Under the Curve (AUC) for glucose excursion is calculated and compared between the vehicle and compound-treated groups to determine efficacy.[12] Plasma samples can also be collected for insulin measurement.[7]

-

Pharmacokinetic (PK) Study in Rats

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound.

-

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are often cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing: The compound is administered via intravenous (IV) bolus (to determine clearance and volume of distribution) and oral gavage (to determine oral bioavailability).

-

Blood Sampling: Following administration, serial blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[13][14]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent compound (and potentially metabolites) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15]

-

Parameter Calculation: Pharmacokinetic parameters, including Clearance (CL), Volume of Distribution (Vss), Half-life (t1/2), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC), are calculated using non-compartmental analysis software (e.g., WinNonlin).[15][16] Oral bioavailability (%F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

-

Conclusion

The preclinical evaluation of the spiropiperidine this compound revealed a critical disconnect between initial binding/G-protein signaling and functional efficacy. While possessing moderate potency in a calcium mobilization assay, the compound failed to induce glucose-dependent insulin secretion in vitro and lacked any glucose-lowering activity in vivo.[6] Subsequent mechanistic studies identified a short drug-target residence time (<30 min) and a weak β-arrestin signaling profile as key differentiating factors for inactive compounds within this chemical series.[6] This case study underscores the importance of assessing not just binding affinity but also the kinetics of the drug-receptor interaction and potentially biased signaling pathways (G-protein vs. β-arrestin) early in the drug discovery process for GPR40 agonists. These additional assays serve as more accurate predictors of in vivo efficacy and are crucial for the successful development of therapeutic candidates targeting this receptor.[3][6]

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. protocols.io [protocols.io]

- 8. Glucose Tolerance Test in Mice [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 12. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. currentseparations.com [currentseparations.com]

- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

GPR40 (FFAR1) Agonist Target Validation in Metabolic Diseases: An In-depth Technical Guide

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D) and other metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis.[1][2][4][5][6] Its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and stimulates the release of key incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5][7] This dual mechanism offers a powerful approach to improving glycemic control with a reduced risk of hypoglycemia, a common side effect of other anti-diabetic medications.[4][8] This guide provides a comprehensive overview of the target validation for GPR40 agonists, detailing signaling pathways, key preclinical and clinical data, and the experimental protocols used in their evaluation.

GPR40 Signaling and Mechanism of Action

GPR40 activation initiates a cascade of intracellular events that differ slightly between agonist types (partial vs. AgoPAMs) and cell types.

-

In Pancreatic β-Cells: GPR40 primarily couples to the Gαq/11 protein subunit.[6][8] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ levels enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[2][4]

-

In Enteroendocrine L-Cells: Agonist and Positive Allosteric Modulators (AgoPAMs), also referred to as full agonists, can activate both Gαq and Gαs pathways.[5][7][9] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which further promotes the secretion of incretins such as GLP-1, GIP, and PYY.[5][7] These incretins then act on the pancreas to further amplify insulin secretion and also exert effects on appetite suppression via the gut-brain axis.[5][7][9]

Caption: GPR40 signaling pathways in pancreatic β-cells and enteroendocrine cells.

Preclinical Target Validation

The validation of GPR40 as a therapeutic target involves a multi-step process, progressing from in vitro characterization to in vivo efficacy models.

Caption: Standard preclinical workflow for GPR40 agonist validation.

The table below summarizes key in vitro and in vivo data for representative GPR40 agonists.

| Compound | Type | In Vitro Potency (EC₅₀) | In Vivo Model | Key In Vivo Outcome | Reference |

| TAK-875 | Partial Agonist | ~26 nM (Ca²⁺ flux) | Diabetic Rats | Significantly lowered blood glucose | [1] |

| AMG 837 | AgoPAM | ~13 nM (Ca²⁺ flux) | DIO Mice | Improved glucose tolerance, increased GLP-1 | [7] |

| SCO-267 | AgoPAM (Full) | ~30 nM (Ca²⁺ flux) | N-STZ-1.5 Rats | Improved glucose tolerance | [10] |

| DIO Rats | Reduced food intake & body weight, ↑ GLP-1/PYY | [10] | |||

| CDAHFD Mice (NAFLD) | Decreased liver triglycerides, ALT, and fibrosis | [11] | |||

| LY2881835 | Partial Agonist | 15 nM (hGPR40 β-arrestin) | Fatty Zucker Rats | Improved glucose tolerance | [12],[13] |

Clinical Target Validation

Clinical trials have provided robust proof-of-concept for GPR40 agonism in treating T2D, while also highlighting key challenges.

| Compound | Phase | Patient Population | Key Efficacy Outcome | Key Safety Finding | Reference |

| TAK-875 | Phase III | T2D Patients | -1.12% reduction in HbA1c vs. placebo | Terminated due to liver toxicity (ALT >3x ULN in 2.7% of patients) | [7],[5] |

| SCO-267 | Phase I | T2D Patients | Increased plasma GLP-1 (3-5 fold), GIP (30%), PYY (70%); suppressed glucose excursion in OGTT | No β-cell toxicity reported in initial studies | [7] |

The success of TAK-875 in demonstrating glycemic control validated GPR40 as a target, while its failure underscored the critical need to mitigate liver toxicity.[1][5][7] The proposed mechanisms for toxicity include the formation of reactive acyl glucuronide metabolites and inhibition of hepatobiliary transporters.[7][10] Newer generation agonists, such as gut-restricted compounds or those without carboxylic acid groups, aim to avoid these liabilities.[7]

Caption: Dual mechanism of GPR40 agonists for treating type 2 diabetes.

Appendix: Experimental Protocols

A.1 In Vitro Calcium Flux Assay

This assay is a primary high-throughput screen to measure GPR40 activation via the Gαq pathway.

-

Cell Line: HEK293 or CHO cells stably expressing the human GPR40 receptor.

-

Methodology:

-

Cells are seeded into 96- or 384-well black, clear-bottom plates and cultured to confluence.

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed.

-

The plate is placed into a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken before the automated addition of test compounds at various concentrations.

-

Fluorescence is monitored in real-time for several minutes following compound addition to detect changes in intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence intensity is plotted against compound concentration to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated.[12]

A.2 In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay validates that a GPR40 agonist can potentiate insulin secretion in a glucose-dependent manner.

-

System: MIN6 pancreatic β-cell line or isolated primary rodent/human pancreatic islets.

-

Methodology:

-

Cells/islets are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose).

-

The pre-incubation buffer is removed, and cells/islets are then incubated for 1-2 hours in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test GPR40 agonist at various concentrations.

-

After the incubation period, the supernatant is collected.

-

The concentration of insulin in the supernatant is quantified using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Total insulin content can be extracted from the remaining cells/islets using an acid-ethanol solution to normalize secreted insulin.

-

-

Data Analysis: Insulin secretion is expressed as a percentage of total insulin content or ng/islet/hour. The data confirms that the agonist significantly increases insulin secretion in high-glucose conditions but has minimal to no effect in low-glucose conditions.[12][14]

A.3 In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo experiment to assess a compound's effect on glucose disposal in a whole-animal system.

-

Animal Model: C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.

-

Methodology:

-

Animals are fasted overnight (typically 12-16 hours) with free access to water.

-

A baseline blood sample is collected from the tail vein (Time = -30 min or -60 min).

-

The test compound (GPR40 agonist) or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection.

-

After a set pre-treatment period (e.g., 30-60 minutes), another blood sample is taken (Time = 0 min).

-

A glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured immediately using a glucometer. Plasma can also be collected for insulin and GLP-1 analysis.

-

-

Data Analysis: Blood glucose concentration is plotted against time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between vehicle- and compound-treated groups to determine the improvement in glucose tolerance.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Loss of GPR40 in LDL receptor-deficient mice exacerbates high-fat diet-induced hyperlipidemia and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Role of GPR40 Agonist 6 and Its Progeny in GLP-1 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled receptor 40 (GPR40) agonist designated as "compound 6," a foundational molecule in the development of a novel class of spiropiperidine-based therapeutics. While agonist 6 itself demonstrated limited biological activity, its structural framework paved the way for optimized compounds with potent glucagon-like peptide-1 (GLP-1) secretagogue effects. This document details the signaling pathways, experimental protocols, and structure-activity relationships that underscore the evolution from a weakly active seed molecule to potent clinical candidates.

Introduction to GPR40 and GLP-1 Secretion

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation by endogenous long-chain fatty acids leads to two key effects:

-

Direct stimulation of glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.

-

Indirect stimulation of insulin secretion via the release of incretin (B1656795) hormones, most notably GLP-1, from enteroendocrine cells in the gut.[1]

GLP-1 enhances insulin secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety, making GPR40 agonists that can effectively stimulate its release particularly attractive for glycemic control and potential weight management benefits.[1]

Agonist 6: A Seed Molecule with Limited Efficacy

Agonist 6 was identified as a spiropiperidine seed molecule with an acceptable initial potency in G protein signaling assays.[1] However, further investigation revealed significant limitations, particularly a disconnect between its ability to mobilize intracellular calcium and its effect on downstream physiological functions.

Quantitative Data for Agonist 6

The initial characterization of agonist 6 relied heavily on in vitro Gαq-mediated signaling assays. As detailed in Table 1, while it showed activity in calcium flux, it failed to translate to cellular or in vivo efficacy.

| Parameter | Assay | Species | Value | Outcome | Reference |

| Potency | Calcium (Ca²⁺) Mobilization | Human | EC₅₀ = 180 nM | Active | [1] |

| Efficacy | Glucose-Dependent Insulin Secretion (GDIS) | Mouse (MIN6 Cells) | — | Inactive | [1] |

| Efficacy | In vivo Glucose Lowering (IPGTT) | Mouse | ED₉₀ > 100 mg/kg | Inactive | [1] |

| Kinetics | Drug-Target Residence Time (τR) | Human | < 30 min | Weak | [1] |

| Signaling | β-Arrestin Recruitment | Human | Low Potency | Weak | [1] |

Table 1: Summary of In Vitro and In Vivo Activity of GPR40 Agonist 6.

The lack of GDIS and in vivo activity, despite moderate potency in the calcium flux assay, suggested that Gαq signaling alone was not a sufficient predictor of the desired therapeutic effect for this chemical series.[1] Direct data on the effect of agonist 6 on GLP-1 secretion is not provided in the primary literature, but its poor in vivo performance and weak β-arrestin signaling make a significant effect unlikely.

From Seed to Lead: The Emergence of GLP-1 Activity

Researchers discovered that for this spiropiperidine series, the β-arrestin signaling pathway was a more accurate predictor of in vivo efficacy, including GLP-1 secretion.[1] By optimizing the structure of agonist 6 to enhance β-arrestin recruitment and prolong the drug-target residence time, subsequent compounds like LY2881835 (compound 1) and LY2922083 (compound 2) were developed. These optimized agonists demonstrated potent, dose-dependent increases in both insulin and GLP-1 secretion in preclinical models.[1]

Quantitative Data for Optimized Agonists

The optimized successors to agonist 6 exhibited dramatically improved pharmacological profiles, leading to robust in vivo activity.

| Compound | hGPR40 Ca²⁺ Flux (EC₅₀) | hGPR40 β-Arrestin (EC₅₀) | GLP-1 Secretion (in vivo) | Glucose Lowering (in vivo) | Reference |

| LY2881835 (1) | 16 nM | 27 nM | Significant Increase | Potent & Durable | [1] |

| LY2922083 (2) | 10 nM | 14 nM | Significant Increase | Potent & Durable | [1] |